![molecular formula C11H19N3O3 B6352808 tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate CAS No. 1808248-64-7](/img/structure/B6352808.png)
tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate” is also known as “1-Boc-piperazine” or "tert-Butyl piperazine-1-carboxylate" . It is a derivative of N-Boc piperazine . It is used as a building block or intermediate in the synthesis of several novel organic compounds .
Synthesis Analysis
1-Boc-piperazine can be prepared in an 80% yield via solvent-free N-Boc protection catalyzed by iodine . It undergoes Buchwald-Hartwig coupling reactions with aryl halides . It can also undergo cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) .Molecular Structure Analysis
The molecule of 1-Boc-piperazine is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of 1-Boc-piperazine adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Chemical Reactions Analysis
1-Boc-piperazine undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives .Physical And Chemical Properties Analysis
1-Boc-piperazine is a solid with a melting point of 43-47 °C (lit.) . Its empirical formula is C9H18N2O2 and its molecular weight is 186.25 .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
The chemical compound tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate plays a significant role in the field of synthetic and medicinal chemistry. Its derivatives, particularly those within the piperazine class, have been extensively studied for their therapeutic potentials and synthetic applications.
Piperazine derivatives are integral in designing drugs with various therapeutic uses, such as antipsychotic, antidepressant, anticancer, and antiviral activities. Slight modifications in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This versatility underlines the chemical's importance in drug discovery and development processes, offering a flexible building block for creating drug-like elements with improved pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Synthetic Routes and Industrial Applications
The compound's utility extends to synthetic routes for developing commercially valuable products. For instance, in the synthesis of Vandetanib, an anticancer drug, tert-butyl piperazine derivatives undergo substitution, deprotection, and cyclization processes, demonstrating the compound's role in facilitating high-yield, commercially viable manufacturing processes (Mi, 2015).
Biological Activity and Drug Design
In drug design, the biological activity of piperazine derivatives, including those related to this compound, is a subject of intense study. These compounds exhibit a broad spectrum of pharmacological activities, making them candidates for addressing various diseases. Modifications to the piperazine ring structure have been shown to yield high efficacy with better potency and lesser toxicity, underscoring their potential in creating new therapeutic agents (Verma & Kumar, 2017).
Environmental and Material Science Applications
Beyond pharmaceuticals, derivatives of this compound find applications in environmental and material sciences. For example, studies on synthetic phenolic antioxidants, which include tert-butyl derivatives, reveal their widespread use in industrial and commercial products to prevent oxidative reactions. These studies highlight the compound's significance in enhancing product shelf life and its potential environmental impacts, suggesting areas for future research into safer and more environmentally friendly alternatives (Liu & Mabury, 2020).
Mecanismo De Acción
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
Due to its easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
Propiedades
IUPAC Name |
tert-butyl (8aS)-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)13-4-5-14-8(7-13)6-12-9(14)15/h8H,4-7H2,1-3H3,(H,12,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPLYBDSJHLYKS-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2[C@H](C1)CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

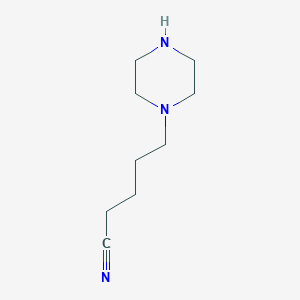
![2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6352734.png)
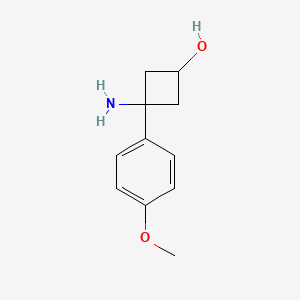
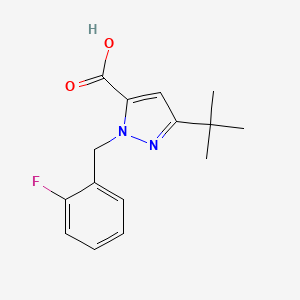
![N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide](/img/structure/B6352759.png)

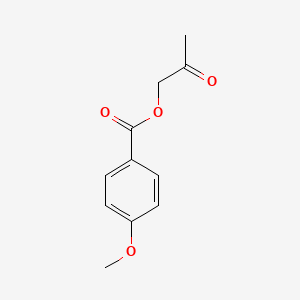
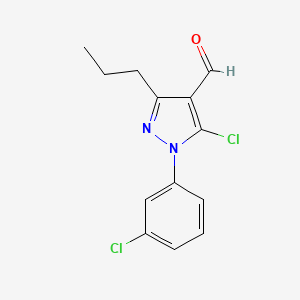

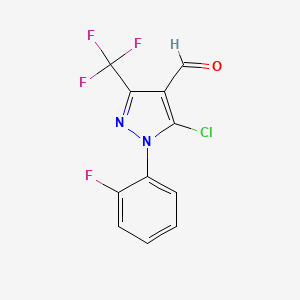

![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)